molecular formula C23H23ClN2O B1225256 Tetramethylrosamine chloride CAS No. 6837-70-3

Tetramethylrosamine chloride

Cat. No.: B1225256
CAS No.: 6837-70-3
M. Wt: 378.9 g/mol
InChI Key: KXVADGBQPMPMIQ-UHFFFAOYSA-M
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Description

Tetramethylrosamine chloride, also known as 3,6-bis(dimethylamino)-9-phenylxanthylium chloride, is a synthetic organic compound belonging to the family of xanthene dyes. It is widely used as a fluorescent dye due to its ability to emit bright red-orange fluorescence. The compound has a molecular formula of C23H23N2OCl and a molecular weight of 378.9 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetramethylrosamine chloride is typically synthesized through the oxidation of dihydrotetramethylrosamine. The reaction involves the use of horseradish peroxidase as a catalyst . The general reaction conditions include:

    Solvent: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

    Temperature: Room temperature

    Catalyst: Horseradish peroxidase

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Tetramethylrosamine chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: It can be reduced to its corresponding leuco form.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Halogens or other electrophiles in the presence of a catalyst.

Major Products:

Scientific Research Applications

Tetramethylrosamine chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a fluorescent dye for studying chemical reactions and molecular interactions.

    Biology: Employed in cellular imaging and fluorescence microscopy to study cellular structures and functions.

    Medicine: Utilized in diagnostic assays and as a marker for tracking cellular processes.

    Industry: Applied in the manufacturing of fluorescent materials and dyes

Mechanism of Action

The mechanism of action of tetramethylrosamine chloride involves its ability to emit fluorescence upon excitation by light. The compound is taken up by functioning mitochondria and retained as long as the organelle remains intact. This property makes it useful for studying mitochondrial function and cellular health. The molecular targets include mitochondrial membranes and cellular structures that interact with the dye .

Comparison with Similar Compounds

Tetramethylrosamine chloride is unique due to its bright red-orange fluorescence and high affinity for mitochondrial membranes. Similar compounds include:

This compound stands out due to its specific fluorescence characteristics and its effectiveness in studying mitochondrial function and cellular health.

Biological Activity

Tetramethylrosamine chloride (TMRC), also known as 3,6-bis(dimethylamino)-9-phenylxanthylium chloride, is a synthetic organic compound belonging to the xanthene dye family. It is notable for its bright red-orange fluorescence and high affinity for mitochondrial membranes, making it a valuable tool in biological research, particularly in studies related to mitochondrial function and cellular health.

TMRC has a molecular formula of C23H23N2OClC_{23}H_{23}N_{2}OCl and a molecular weight of 378.9 g/mol. The compound is synthesized through the oxidation of dihydrotetramethylrosamine, typically using horseradish peroxidase as a catalyst in solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature.

The mechanism of action of TMRC is primarily based on its ability to emit fluorescence upon excitation by light. The compound is selectively taken up by functioning mitochondria and retained as long as the organelle's membrane remains intact. This property allows researchers to visualize and study mitochondrial dynamics, including membrane potential and integrity, which are crucial for understanding various cellular processes and pathologies .

Mitochondrial Imaging

TMRC is widely used in fluorescence microscopy for mitochondrial imaging. Its ability to accumulate in mitochondria allows for the assessment of mitochondrial health and function. In various studies, TMRC has been employed to:

  • Monitor mitochondrial membrane potential : Changes in fluorescence intensity can indicate alterations in membrane potential, which is critical in apoptosis and metabolic disorders.
  • Assess cellular viability : By evaluating mitochondrial integrity, researchers can infer the overall health of cells under different experimental conditions.

Case Studies

  • Mitochondrial Dysfunction in Disease Models : In research involving models of neurodegenerative diseases, TMRC was used to visualize mitochondrial dysfunction. The study demonstrated that cells exhibiting reduced TMRC fluorescence had compromised mitochondrial function, correlating with increased cell death markers .
  • Drug Screening : TMRC has been utilized in high-throughput screening assays to identify compounds that affect mitochondrial function. For instance, a study screened various small molecules for their ability to alter TMRC fluorescence, revealing potential candidates for therapeutic intervention in conditions characterized by mitochondrial dysfunction .

Interaction with Cellular Structures

TMRC's interaction with P-glycoprotein (P-gp), a key efflux transporter involved in drug resistance, has been investigated. Research indicates that TMRC can be transported by P-gp, which may affect its accumulation within cells. Understanding this interaction is vital for optimizing its use in therapeutic applications where P-gp plays a significant role .

Comparative Analysis with Similar Compounds

CompoundFluorescence ColorAffinity for MitochondriaApplications
This compoundRed-OrangeHighMitochondrial imaging, drug screening
Rhodamine 123GreenModerateMitochondrial staining
FluoresceinGreenLowGeneral fluorescent labeling

TMRC stands out due to its specific fluorescence characteristics and effectiveness in studying mitochondrial functions compared to other fluorescent dyes like rhodamine 123 and fluorescein .

Properties

IUPAC Name

[6-(dimethylamino)-9-phenylxanthen-3-ylidene]-dimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N2O.ClH/c1-24(2)17-10-12-19-21(14-17)26-22-15-18(25(3)4)11-13-20(22)23(19)16-8-6-5-7-9-16;/h5-15H,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVADGBQPMPMIQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376364
Record name Tetramethylrosamine chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6837-70-3
Record name Tetramethylrosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006837703
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetramethylrosamine chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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